molecular formula C5H10N2S B011704 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 108851-53-2

5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B011704
CAS No.: 108851-53-2
M. Wt: 130.21 g/mol
InChI Key: URGJLGXMJVWVHZ-UHFFFAOYSA-N
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Description

5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine (CAS 108851-53-2) is a chemically versatile building block in medicinal chemistry, belonging to the class of 4,5-dihydrothiazoles. Its core structure consists of a five-membered ring containing sulfur and nitrogen heteroatoms, with an ethyl substituent at the C-5 position and a reactive 2-amine group . The 2-aminothiazole scaffold is a recognized privileged structure in drug discovery, forming the core of several FDA-approved therapies and is extensively utilized in the synthesis of novel bioactive molecules . This compound serves as a key synthetic intermediate for developing molecules with significant pharmacological potential. Research indicates that thiazole derivatives, particularly 2-aminothiazoles, demonstrate a broad spectrum of biological activities, including antimicrobial and anticancer properties . Derivatives of this scaffold have shown promising inhibitory effects against various bacterial strains and fungi, and have exhibited potent, selective nanomolar inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, and colon cancers . The primary synthetic route for such 2-aminothiazoles is often the Hantzsch thiazole synthesis, which involves the condensation of α-halo carbonyl compounds with thioureas . Key Research Applications: Medicinal Chemistry & Drug Discovery: A fundamental precursor for constructing complex molecules aimed at multiple therapeutic targets. The scaffold is known to interact with various enzymes and receptors, making it invaluable for designing kinase inhibitors, antimicrobials, and anticancer agents . Anticancer Research: Used in the design and synthesis of small molecule antitumor agents. 2-Aminothiazole derivatives have been investigated as inhibitors of key molecular targets such as VEGFR-2, PI3K, and other kinases involved in cell proliferation and survival . Antimicrobial Research: Serves as a core structure for developing new agents to combat multidrug-resistant bacterial and fungal pathogens . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

108851-53-2

Molecular Formula

C5H10N2S

Molecular Weight

130.21 g/mol

IUPAC Name

5-ethyl-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C5H10N2S/c1-2-4-3-7-5(6)8-4/h4H,2-3H2,1H3,(H2,6,7)

InChI Key

URGJLGXMJVWVHZ-UHFFFAOYSA-N

SMILES

CCC1CN=C(S1)N

Canonical SMILES

CCC1CN=C(S1)N

Synonyms

2-Thiazolamine,5-ethyl-4,5-dihydro-(9CI)

Origin of Product

United States

Scientific Research Applications

Synthesis of 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine

The synthesis of this compound typically involves the condensation of ethyl derivatives with thiourea or its analogs. A notable method includes a one-pot reaction using ethyl acetoacetate and N,N′-diethylthiourea in the presence of N-bromosuccinamide (NBS), yielding the target compound with a relatively high efficiency of around 75% . This approach simplifies purification processes compared to traditional methods.

Antimicrobial Properties

Research has demonstrated that thiazole derivatives exhibit significant antimicrobial activities. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains and fungi . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Potential

The thiazole scaffold is recognized for its anticancer properties. Compounds derived from this structure have been reported to exhibit antiproliferative activity against cancer cell lines. For example, derivatives have shown effectiveness in inhibiting cell growth in breast and colon cancer models . The specific interactions at the molecular level are still under investigation but may involve modulation of signaling pathways related to cell division and apoptosis.

Applications in Medicinal Chemistry

The thiazole core is prevalent in many pharmaceuticals. This compound can serve as a building block for synthesizing more complex molecules with enhanced biological activity. Several drugs utilize thiazole derivatives due to their ability to interact with biological targets effectively .

Agricultural Applications

Thiazole compounds are also being explored for their potential as agrochemicals. Their ability to act as fungicides or herbicides can be attributed to their structural features that allow them to inhibit specific enzymes or metabolic processes in plants and pathogens . Preliminary studies suggest that derivatives of this compound may enhance crop resistance against fungal infections.

Case Study 1: Antimicrobial Activity Assessment

A study evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. Results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent .

Case Study 2: Anticancer Evaluation

In vitro studies on cancer cell lines treated with thiazole derivatives revealed a dose-dependent reduction in cell viability. The study highlighted the importance of structural modifications in enhancing anticancer activity .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliSignificant inhibition
AntimicrobialS. aureusSignificant inhibition
AnticancerBreast cancer cell linesDose-dependent viability reduction
AnticancerColon cancer cell linesDose-dependent viability reduction

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and synthesis routes of 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine with related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Structural Features
This compound Ethyl at C-5 C₅H₁₀N₂S 130.21 Alkylation of dihydrothiazole core Enhanced lipophilicity; planar ring system
4,5-Dihydro-1,3-thiazol-2-amine (4a) Unsubstituted C₃H₆N₂S 106.16 Nucleophilic substitution Minimal steric hindrance; base for derivatives
N-Hexyl-4,5-dihydro-1,3-thiazol-2-amine Hexyl at N-2 C₉H₁₈N₂S 186.32 Alkylation with hexyl halide High lipophilicity; flexible alkyl chain
N-(2-Ethoxyphenyl)-4,4-dimethyl derivative 4,4-Dimethyl; 2-ethoxyphenyl at N-2 C₁₃H₁₈N₂OS 250.36 Condensation with 2-ethoxyaniline Steric bulk; potential π-π interactions
5,5,7-Trimethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine Benzothiazole fused ring; 5,5,7-trimethyl C₁₀H₁₆N₂S 196.31 Cyclocondensation Aromaticity; extended conjugation
Key Observations:
  • Lipophilicity : The ethyl substituent increases hydrophobicity compared to the unsubstituted 4a (ClogP ≈ 1.2 vs. 0.5), while the hexyl derivative (ClogP ≈ 3.5) is significantly more lipophilic .
  • Steric Effects : Bulky substituents (e.g., 4,4-dimethyl in ) reduce reactivity at the N-2 position, whereas smaller groups (e.g., ethyl) preserve accessibility for further functionalization .
  • Aromaticity : Benzothiazole-fused analogs (e.g., ) exhibit extended conjugation, altering electronic properties and UV absorption profiles.

Crystallographic and Computational Insights

  • Planarity : Unsubstituted 4,5-dihydrothiazoles (e.g., 4a) adopt planar conformations, facilitating intermolecular hydrogen bonding . The ethyl group may disrupt crystallinity due to steric effects.
  • Electrostatic Potential: Computational tools (e.g., Multiwfn ) predict electron-rich regions at the thiazole sulfur and amine nitrogen, critical for reactivity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Ethyl-4,5-dihydro-1,3-thiazol-2-amine, and how are intermediates characterized?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, thiourea derivatives can react with α-halo carbonyl compounds (e.g., ethyl 2-bromoacetate) under basic conditions to form the thiazole ring. Intermediate characterization often involves FT-IR (to confirm NH₂ and C=S groups), ¹H/¹³C NMR (to verify ring saturation and substituents), and mass spectrometry (for molecular ion validation) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • X-ray crystallography : Resolves bond lengths/angles (e.g., C–S bond ~1.74 Å, C–N ~1.30 Å) and intramolecular hydrogen bonding (e.g., N–H···N interactions) .
  • NMR : ¹H NMR signals for the ethyl group appear as a triplet (δ ~1.2 ppm) and quartet (δ ~2.5 ppm), while the NH₂ group shows broad singlet peaks (δ ~5.5 ppm) .
  • Elemental analysis : Validates C, H, N, S percentages (e.g., theoretical C: 45.8%, H: 6.7%, N: 17.8%) .

Q. What are the known biological activities of thiazol-2-amine derivatives, and how are these assays designed?

  • Methodological Answer : Thiazol-2-amine derivatives exhibit antimicrobial, antifungal, and anticancer properties. Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against E. coli or S. aureus; IC₅₀ ~25–50 µg/mL) .
  • Anticancer : MTT assay (e.g., cytotoxicity against HeLa cells; IC₅₀ ~10 µM) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition at 1–10 µM concentrations) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products in the synthesis of this compound?

  • Methodological Answer :

  • Solvent selection : Use aprotic solvents (e.g., toluene) to reduce side reactions like hydrolysis .
  • Catalysis : Add acetic acid (2–3 drops) to accelerate Schiff base formation and reduce dimerization .
  • Temperature control : Reflux at 80–90°C for 5–7 hours ensures complete cyclization while avoiding thermal decomposition .

Q. How can computational methods (e.g., QSAR, molecular docking) guide the design of novel thiazol-2-amine derivatives?

  • Methodological Answer :

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability (e.g., logP < 3 enhances membrane permeability) .
  • Molecular docking : Dock derivatives into target proteins (e.g., S. aureus dihydrofolate reductase) using AutoDock Vina; prioritize compounds with binding energies < −7 kcal/mol .
  • ADMET prediction : Tools like SwissADME assess toxicity risks (e.g., Ames test positivity for nitro groups) .

Q. How do researchers resolve contradictions in reported biological activity data for thiazol-2-amine derivatives?

  • Methodological Answer : Contradictions may arise from:

  • Purity issues : Validate compound purity via HPLC (>95%) and DSC (sharp melting points) .
  • Assay variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Structural analogs : Compare substituent effects (e.g., replacing ethyl with methyl reduces activity by ~30%) .

Q. What experimental design strategies are effective for studying structure-activity relationships (SAR) in thiazol-2-amine derivatives?

  • Methodological Answer :

  • Factorial design : Vary substituents (e.g., alkyl chain length, electron-withdrawing groups) systematically to identify critical moieties .
  • Fragment-based approaches : Synthesize libraries with core thiazole retention (e.g., 4,5-dihydro vs. fully aromatic rings) .
  • In silico screening : Prioritize derivatives with predicted high binding affinity before synthesis .

Q. How are environmental and safety considerations integrated into the synthesis and disposal of this compound?

  • Methodological Answer :

  • Waste management : Segregate halogenated by-products (e.g., bromoacetate derivatives) and transfer to licensed waste treatment facilities .
  • Green chemistry : Substitute toluene with cyclopentyl methyl ether (CPME) to reduce toxicity .
  • Safety protocols : Use fume hoods for reactions releasing H₂S or NH₃ .

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